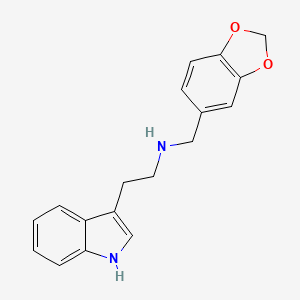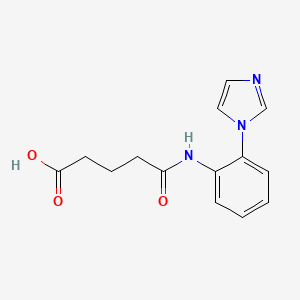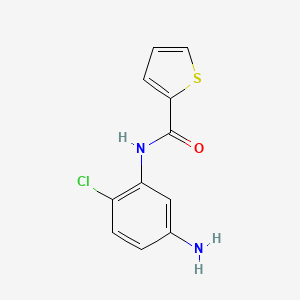![molecular formula C13H11NO4S B1331042 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 315709-88-7](/img/structure/B1331042.png)
2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds are a class of heterocyclic compounds that have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives exhibit a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Physical And Chemical Properties Analysis
The molecular weight of 3-Thiophenecarboxylic acid, a similar compound, is 128.15 g/mol . It has the molecular formula C5H4O2S .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Arylidene Derivatives : A study by Kathiravan, Venugopal, and Muthukumaran (2017) reported the synthesis of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid. These compounds showed promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, suggesting potential applications in drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Acid-Base Chemistry in Non-Aqueous Solvents : In research conducted by Yüksek et al. (2004), derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-ones, which react with 2-furoyl chloride and thiophene-2-carbonyl chloride, were studied. The pKa values of these compounds were determined in various non-aqueous solvents, which is significant for understanding their reactivity and potential use in various chemical environments (Yüksek et al., 2004).
Anti-Inflammatory and Antioxidant Activity : Kumar, Anupama, and Khan (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, which showed in vitro anti-inflammatory and antioxidant activity. This highlights the potential of such compounds in the development of new therapeutic agents (Kumar, Anupama, & Khan, 2008).
Iminofurans Chemistry and Biological Activity : Shipilovskikh and Rubtsov (2014) explored the chemistry of iminofurans and their potential biological actions. This research is relevant to understanding the reactivity and possible applications of compounds with furan and thiophene motifs in drug design (Shipilovskikh & Rubtsov, 2014).
Heterocarbocyclic Nucleoside Analogues : Abeijón et al. (2006) discussed the synthesis of heterobicyclic amino alcohols from 2-thienylsuccinic acid, which are intermediates in creating nucleoside analogues. These compounds could have significant applications in antiviral and anticancer drug development (Abeijón et al., 2006).
Organic Semiconductors : Dey et al. (2010) developed a new synthesis route for thieno[3,4-b]thiophene and related compounds from thiophene-2-carboxylic acid. These heterocycles are crucial for low band gap organic semiconductors, used in OLEDs, photovoltaic cells, and electrochromics (Dey et al., 2010).
Mécanisme D'action
Target of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects in various disease conditions .
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-11(8-4-2-6-18-8)14-12-10(13(16)17)7-3-1-5-9(7)19-12/h2,4,6H,1,3,5H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWSZQBVQQCHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
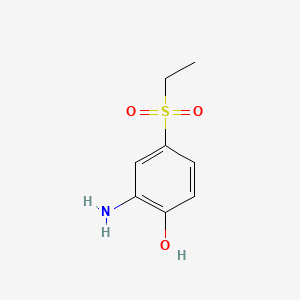
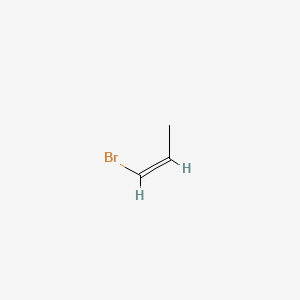
![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

![2-[(6-Bromoquinazolin-4-yl)amino]ethanol](/img/structure/B1330970.png)
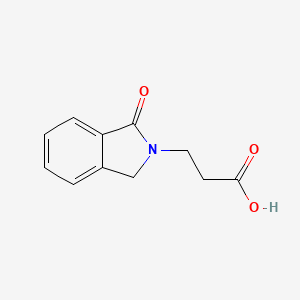
![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

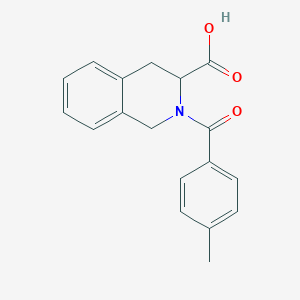
![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)
